molecular formula C17H16FNO2 B14200279 (6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one CAS No. 920801-68-9

(6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one

Cat. No.: B14200279
CAS No.: 920801-68-9
M. Wt: 285.31 g/mol
InChI Key: SUIJLLBWCYKDNG-INIZCTEOSA-N
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Description

(6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using fluorophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or fluorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or fluorophenyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different substituents.

Scientific Research Applications

(6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6R)-4-Benzyl-6-phenylmorpholin-3-one: Similar structure but lacks the fluorine atom.

    (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one: Similar structure with the fluorine atom in a different position.

    (6R)-4-Benzyl-6-(3-chlorophenyl)morpholin-3-one: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

(6R)-4-Benzyl-6-(3-fluorophenyl)morpholin-3-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.

Properties

CAS No.

920801-68-9

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

(6R)-4-benzyl-6-(3-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C17H16FNO2/c18-15-8-4-7-14(9-15)16-11-19(17(20)12-21-16)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

SUIJLLBWCYKDNG-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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